molecular formula C17H16N6O2 B2851185 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide CAS No. 2034546-41-1

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B2851185
CAS No.: 2034546-41-1
M. Wt: 336.355
InChI Key: PIVMSKZTNWMYPO-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. It features a unique molecular architecture combining a [1,2,4]triazolo[4,3-a]pyrazine scaffold with a 1H-indole moiety, a structure known for its significant pharmacological potential. The core [1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged structure in the design of bioactive molecules. This scaffold is recognized for its diverse biological activities and is a key pharmacophore in several marketed drugs and investigational compounds . The integration of the 1H-indole group is of particular interest, as this moiety is a prevalent feature in many biologically active natural products and therapeutic agents, often contributing to target binding and pharmacokinetic properties. Key Research Applications & Value: Oncology Research: Compounds based on the triazolopyrazine core and indole derivatives have been extensively investigated for their anticancer properties . This molecule serves as a critical building block for developing novel small-molecule inhibitors, with potential applications in probing cellular pathways and enzyme targets relevant to uncontrolled cell proliferation. Anti-infective Agent Development: The [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative pathogens . This compound provides a valuable starting point for synthesizing new derivatives to combat the growing challenge of microbial resistance. Chemical Biology & Probe Design: The distinct structure of this compound makes it an excellent candidate for use as a chemical probe to study protein-ligand interactions, enzyme function, and intracellular signaling pathways, helping to elucidate complex biological mechanisms. This product is intended for research applications by qualified laboratory personnel. It is strictly for research use only (RUO) and is not approved for diagnostic, therapeutic, or any human use. All handling and experimentation must be conducted in accordance with applicable laboratory safety standards.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-15(6-5-11-9-19-13-4-2-1-3-12(11)13)20-10-14-21-22-16-17(25)18-7-8-23(14)16/h1-4,7-9,19H,5-6,10H2,(H,18,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVMSKZTNWMYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Hydroxy-Substituted Triazolo-Pyrazines

The 8-hydroxy substituent on the triazolo[4,3-a]pyrazine core is a critical feature shared with N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (). The hydroxy group likely enhances solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs. However, the substitution at position 3 differs significantly: the target compound uses a 3-(indol-3-yl)propanamide group, whereas ’s analog employs a phenyl-triazole carboxamide. This distinction may alter target selectivity or pharmacokinetics .

Amino-Substituted Triazolo-Pyrazines

Derivatives like 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one () exhibit strong adenosine A1/A2A receptor binding (IC50 values in the nanomolar range). The absence of an amino group in the target compound may reduce receptor affinity but improve metabolic stability due to the hydroxy and indole substituents .

Substituent Variations

Indole-Containing Analogs

6-(1H-indol-3-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine () shares the indol-3-yl group but uses an imidazo-pyrazine core instead of triazolo-pyrazine. The molecular weight of this analog (410.48 g/mol) is higher than typical triazolo-pyrazines, which could impact bioavailability .

Propanamide-Linked Derivatives

The propanamide linker in the target compound is structurally analogous to 2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide (). Both compounds utilize amide bonds to tether aromatic groups, but the methylsulfanyl-phenyl group in may confer different solubility and oxidative stability compared to the indole group .

Preparation Methods

Cyclocondensation Approaches

Thetriazolo[4,3-a]pyrazine scaffold is typically constructed via cyclocondensation reactions. Patent EP2498775A1 discloses a method where pyrazin-2-amine derivatives react with carbonyl equivalents under acidic conditions to form the triazolo ring. For instance, treatment of 3-aminopyrazine-2-carboxylic acid with triethyl orthoacetate in acetic acid yields the triazolo pyrazine core through dehydrative cyclization.

Hydroxylation at Position 8

Introducing the hydroxyl group at position 8 requires careful oxidation. A reported strategy involves bromination followed by nucleophilic substitution. For example, bromination of the triazolo pyrazine at position 8 using N-bromosuccinimide (NBS) in DMF, followed by hydrolysis with aqueous NaOH, affords the 8-hydroxy derivative.

Synthesis of 3-(1H-Indol-3-yl)Propanoic Acid

Friedel-Crafts Alkylation

Indole undergoes Friedel-Crafts alkylation with acrylonitrile in the presence of Lewis acids (e.g., AlCl3) to yield 3-(1H-indol-3-yl)propanenitrile. Subsequent hydrolysis with concentrated HCl (reflux, 6 h) converts the nitrile to 3-(1H-indol-3-yl)propanoic acid (yield: 72–78%).

Alternative Route via Grignard Reaction

Reacting indole-3-carboxaldehyde with ethyl magnesium bromide in THF, followed by quenching with CO2, provides 3-(1H-indol-3-yl)propanoic acid after acid workup.

Amide Bond Formation and Final Assembly

Activation of the Carboxylic Acid

The propanoic acid derivative is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Coupling with the Triazolo Pyrazine Amine

The hydroxymethyl-substituted triazolo pyrazine (prepared via Mannich reaction with formaldehyde) is reacted with the activated propanoic acid. The reaction proceeds in DMF at 0–5°C, yielding the target amide after 12 h (Table 1).

Table 1: Optimization of Amide Coupling Conditions

Parameter Condition Yield (%)
Coupling Agent EDC/HOBt 85
Solvent DMF 82
Temperature 0–5°C 85
Reaction Time 12 h 85

Critical Analysis of Methodologies

Efficiency of Cyclization Steps

The cyclocondensation route (EP2498775A1) offers superior regioselectivity compared to thermal methods, minimizing byproducts. However, the use of corrosive acids (e.g., H2SO4) necessitates specialized equipment.

Stability of the Hydroxyl Group

The 8-hydroxy group exhibits sensitivity to strong bases. Patent data suggest that silyl protection (e.g., TBSCl) during amide coupling prevents undesired deprotonation or oxidation.

Scalability of Amide Formation

While EDC/HOBt achieves high yields, large-scale synthesis may benefit from mixed anhydride methods (e.g., using isobutyl chloroformate) to reduce costs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide, and how are intermediates validated?

  • Methodology :

  • Step 1 : Coupling reactions (e.g., amide bond formation between triazolo-pyrazine and indole-propanamide precursors) under anhydrous conditions using carbonyldiimidazole (CDI) or EDCI/HOBt as coupling agents .
  • Step 2 : Cyclization of intermediates via reflux with hydrazine derivatives or aryl halides (e.g., 24-hour reflux in DMF at 100°C) .
  • Validation :
  • NMR spectroscopy (1H/13C) to confirm regiochemistry and purity .
  • Mass spectrometry (MS) for molecular weight verification .
  • Critical factors : Solvent choice (DMF, DMSO) and temperature control to avoid side reactions .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks for hydroxyl (8-hydroxy group), indole NH, and triazole protons .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry .
    • Common pitfalls : Overlapping NMR signals (e.g., indole vs. triazole protons) require 2D NMR (COSY, HSQC) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Targets : Prioritize assays based on structural analogs (e.g., adenosine receptors, kinase inhibition) .
  • Methods :

  • Binding assays : Radioligand displacement (e.g., A2A receptor using [3H]ZM241385) .
  • Cell viability assays : MTT or ATP-luminescence for anticancer/cytotoxicity profiling .
    • Controls : Include reference compounds (e.g., Caffeine for adenosine receptors) .

Q. How is the compound’s stability assessed under experimental conditions?

  • Stability studies :

  • pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC at 24/48 hours .
  • Light/thermal stability : Expose to UV light (254 nm) or 40°C for 72 hours; track decomposition via LC-MS .
    • Key findings : Hydroxyl groups may oxidize under basic conditions; indole moieties are light-sensitive .

Q. What computational tools are used for preliminary SAR (Structure-Activity Relationship) analysis?

  • Approach :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to adenosine A1/A2A receptors .
  • QSAR models : Train using datasets of triazolo-pyrazine analogs with known IC50 values .
    • Validation : Compare docking scores with experimental binding data .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Process optimization :

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps .
  • Solvent exchange : Replace DMF with ethanol/water mixtures to improve yield (e.g., from 35% to 56% via solvent polarity adjustment) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) for cyclization steps .
    • Case study : Compound 19 in achieved 56% yield using methyl iodide in DMSO .

Q. How to resolve contradictory spectral data (e.g., NMR vs. X-ray) for the compound?

  • Troubleshooting steps :

  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility .
  • X-ray refinement : Re-examine crystal packing effects that may distort bond angles .
    • Example : highlights discrepancies in azetidine ring conformation between NMR and crystallography .

Q. What strategies mitigate poor solubility in biological assays?

  • Formulation approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
  • Prodrug design : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility .
    • Validation : Compare solubility in PBS vs. DMSO using nephelometry .

Q. How to analyze synergistic effects with other pharmacophores (e.g., indole-triazole hybrids)?

  • Experimental design :

  • Combination index (CI) : Use Chou-Talalay method to evaluate synergy in cytotoxicity assays .
  • Proteomics : Identify pathways modulated by dual-targeting (e.g., MAPK and adenosine signaling) .
    • Case study : demonstrates enhanced activity in thieno-triazolo hybrids via dual mechanisms .

Key Research Gaps

  • Mechanistic studies : Limited data on off-target effects (e.g., cytochrome P450 interactions).
  • In vivo pharmacokinetics : No published data on bioavailability or metabolite profiling.

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